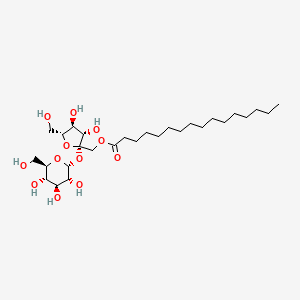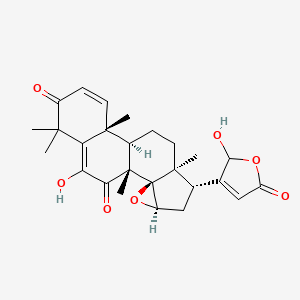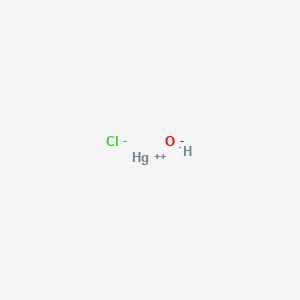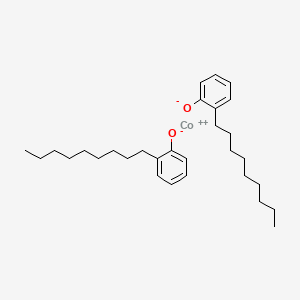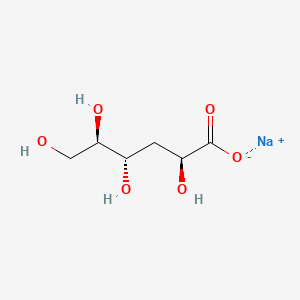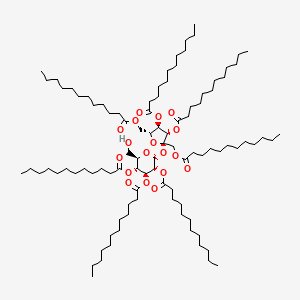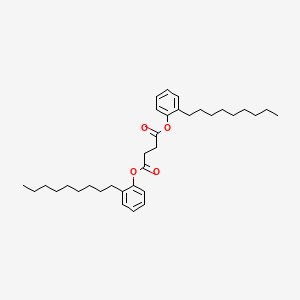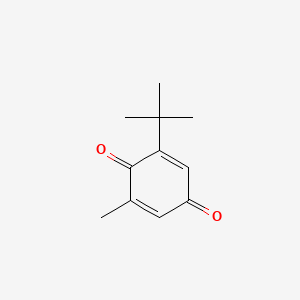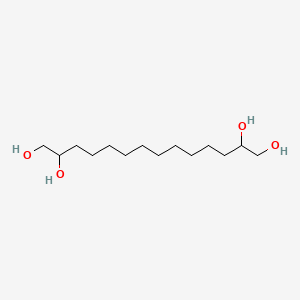
Tetradecane-1,2,13,14-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane-1,2,13,14-tetrol is an organic compound with the molecular formula C14H30O4 It is a type of polyol, specifically a tetrol, which means it contains four hydroxyl groups (-OH) attached to a tetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecane-1,2,13,14-tetrol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using strong oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions. Catalysts such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetradecane-1,2,13,14-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Tetradecane-1,2,13,14-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which tetradecane-1,2,13,14-tetrol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This can affect various biochemical pathways and processes, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, lacking hydroxyl groups.
1,2,13,14-Tetradecanetetrol: A similar polyol with hydroxyl groups at different positions.
Hexadecane-1,2,15,16-tetrol: Another polyol with a longer carbon chain.
Uniqueness
Tetradecane-1,2,13,14-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
85866-10-0 |
|---|---|
Molecular Formula |
C14H30O4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
tetradecane-1,2,13,14-tetrol |
InChI |
InChI=1S/C14H30O4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-18H,1-12H2 |
InChI Key |
SHSYIUNPNAKBKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(CO)O)CCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



